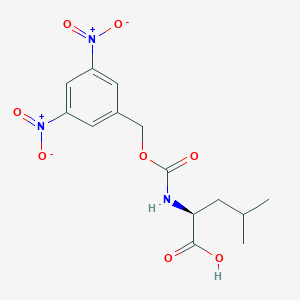

N-(3,5-Dinitrobenzyloxycarbonyl)leucine

Description

IUPAC Nomenclature and Systematic Chemical Identification

The IUPAC name for this compound is (2S)-2-[(3,5-dinitrophenyl)methoxycarbonylamino]-4-methylpentanoic acid . This nomenclature systematically describes:

- The leucine backbone : A branched-chain amino acid with a 4-methylpentanoic acid structure.

- The benzyloxycarbonyl (Cbz) protecting group : A phenylmethoxycarbonyl moiety attached to the leucine’s α-amino group.

- The 3,5-dinitro substitutions : Two nitro (-NO₂) groups at the 3rd and 5th positions of the benzyl ring.

The compound’s molecular formula is C₁₄H₁₇N₃O₈ , with a molecular weight of 355.30 g/mol . Its CAS Registry Number (190773-04-7 ) and PubChem CID (15869923 ) provide unambiguous identifiers for chemical databases. The SMILES notation (CC(C)CC@@HNC(=O)OCC1=CC(=CC(=C1)N+[O-])N+[O-] ) encodes stereochemical and functional group details.

Stereochemical Configuration and Chiral Center Analysis

This compound contains one chiral center at the leucine’s α-carbon, designated as the (2S) configuration. This stereochemical assignment ensures compatibility with L-amino acid biosynthesis pathways and peptide synthesis protocols. Key observations include:

- The InChIKey (BYEZSYMZYFZIBA-LBPRGKRZSA-N) confirms the S configuration through the stereodescriptor @@H in the SMILES string.

- The chiral center influences the molecule’s optical activity, with a specific rotation dependent on solvent and concentration.

Comparative analysis with unprotected leucine reveals that the Cbz group introduces steric hindrance, altering solubility and reactivity. For instance, the 3,5-dinitrobenzyloxycarbonyl moiety increases molecular polarity, making the compound less soluble in nonpolar solvents compared to N-benzyloxycarbonyl-leucine.

Comparative Analysis of Related Benzyloxycarbonyl-Protected Amino Acid Derivatives

Benzyloxycarbonyl (Cbz) protection is widely used in peptide synthesis to prevent undesired side reactions. Table 1 compares this compound with analogous derivatives:

Key differences include:

- Substituent effects : The 3,5-dinitro groups enhance electron-withdrawing properties, increasing stability toward nucleophilic attack compared to non-nitrated Cbz derivatives.

- Physical state : Unlike N-Benzyloxycarbonyl-L-leucine (liquid), the 3,5-dinitro variant crystallizes due to stronger intermolecular interactions.

- Synthetic utility : The nitro groups facilitate UV detection in chromatographic applications, making the compound valuable in analytical chemistry.

Molecular Geometry Optimization Through Computational Modeling

Density functional theory (DFT) simulations at the BHandH/6-31+G and B97d/6-31+G levels have been employed to optimize the molecular geometry of analogous nitrobenzoyl-amino acid complexes. For this compound, key computational insights include:

- Intramolecular hydrogen bonding : A five-membered ring forms between the amide hydrogen and the carboxyl oxygen, stabilizing the anti-closed conformation (Fig. 1).

- Torsional angles : The leucine side chain adopts a gauche+ conformation, minimizing steric clashes between the isobutyl group and the benzyl ring.

- Nitro group orientation : The 3,5-dinitro substituents align coplanar with the aromatic ring, maximizing resonance stabilization and π-π stacking potential.

$$ \text{Fig. 1: Optimized geometry showing intramolecular hydrogen bonding (dashed line) and nitro group orientation.} $$

Vibrational circular dichroism (VCD) simulations correlate well with experimental spectra, validating the computed structure. For instance, the antisymmetric stretching vibration of nitro groups splits into two bands at 1,530 cm⁻¹ and 1,350 cm⁻¹ , consistent with DFT predictions. These findings underscore the compound’s structural rigidity and suitability for enantioselective recognition processes.

Properties

CAS No. |

190773-04-7 |

|---|---|

Molecular Formula |

C14H17N3O8 |

Molecular Weight |

355.30 g/mol |

IUPAC Name |

(2S)-2-[(3,5-dinitrophenyl)methoxycarbonylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H17N3O8/c1-8(2)3-12(13(18)19)15-14(20)25-7-9-4-10(16(21)22)6-11(5-9)17(23)24/h4-6,8,12H,3,7H2,1-2H3,(H,15,20)(H,18,19)/t12-/m0/s1 |

InChI Key |

BYEZSYMZYFZIBA-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- L-Leucine : The amino acid substrate.

- 3,5-Dinitrobenzyl chloroformate or 3,5-dinitrobenzoyl chloride : The acylating agent providing the 3,5-dinitrobenzoyl moiety.

- Base : Typically an organic base such as triethylamine or sodium bicarbonate to neutralize the released HCl.

- Solvent : Commonly used solvents include dichloromethane, tetrahydrofuran, or acetonitrile, depending on the reaction conditions.

Reaction Conditions

- The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Temperature control is critical; reactions are often performed at 0–25°C initially to control the rate of acylation, then allowed to warm to room temperature.

- Reaction times vary from 1 to 24 hours depending on the scale and reagent reactivity.

Typical Synthetic Procedure

- Activation of 3,5-Dinitrobenzyl Chloroformate : The acyl chloride or chloroformate derivative is prepared or purchased and dissolved in an anhydrous solvent.

- Addition to Leucine : L-Leucine is dissolved in a suitable solvent with a base to maintain a basic pH.

- Slow Addition : The acylating agent is added dropwise to the leucine solution under stirring.

- Reaction Monitoring : The progress is monitored by thin-layer chromatography (TLC) or HPLC.

- Workup : After completion, the reaction mixture is quenched with water, and the product is extracted into an organic phase.

- Purification : The crude product is purified by recrystallization or column chromatography.

Alternative Methods

- Solution Phase Peptide Synthesis : N-(3,5-Dinitrobenzoyl)leucine can be prepared as an intermediate in solution-phase peptide synthesis, where the DNBC group serves as a protecting group for the amino function during peptide chain elongation.

- Copolymerization Techniques : In some advanced applications, derivatives like N-(3,5-dinitrobenzoyl)leucine diallylamide are synthesized via copolymerization for use in chiral stationary phases.

Research Findings and Analytical Data

Reaction Efficiency and Yields

- The acylation of leucine with 3,5-dinitrobenzyl chloroformate typically proceeds with high yields (>80%) under optimized conditions.

- Reaction times of 12–24 hours at mild temperatures (20–25°C) are common to ensure complete conversion without side reactions.

Characterization

- Melting Point : Approximately 200–202 °C (literature value).

- Molecular Weight : 325.27 g/mol.

- Spectroscopic Data : Characteristic IR bands for carbamate carbonyl (~1700 cm⁻¹), nitro groups (~1520 and 1350 cm⁻¹), and N-H stretching.

- NMR : Proton NMR shows signals corresponding to the leucine side chain and aromatic protons of the 3,5-dinitrobenzoyl group.

Application in Chiral Separation

- N-(3,5-Dinitrobenzoyl)leucine derivatives are used as chiral selectors in chromatographic techniques such as capillary electrochromatography (CEC) and high-performance liquid chromatography (HPLC).

- The compound’s ability to form stable complexes and its steric and electronic properties contribute to effective enantiomeric separation.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | L-Leucine | Purity >99% |

| Acylating agent | 3,5-Dinitrobenzyl chloroformate | Commercially available or synthesized |

| Solvent | Dichloromethane, THF, or acetonitrile | Anhydrous conditions required |

| Base | Triethylamine or NaHCO3 | Neutralizes HCl byproduct |

| Temperature | 0–25 °C | Controlled to avoid side reactions |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | >80% | High efficiency under optimized conditions |

| Purification method | Recrystallization or chromatography | Ensures product purity |

| Melting point | 200–202 °C | Confirms identity |

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dinitrobenzyloxycarbonyl)leucine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of amino derivatives of leucine.

Substitution: Formation of various substituted leucine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-Dinitrobenzyloxycarbonyl)leucine has several applications in scientific research:

Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving protein modification and enzyme inhibition.

Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dinitrobenzyloxycarbonyl)leucine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues. Additionally, the compound can modulate signaling pathways by affecting the activity of key proteins involved in these pathways .

Comparison with Similar Compounds

N-(3,5-Dinitrobenzoyl)proline

- Structural Difference : Proline’s cyclic secondary amine contrasts with leucine’s linear primary amine, altering steric and hydrogen-bonding interactions.

- Performance: Proline derivatives exhibit moderate enantioselectivity in CCC but require optimized solvent systems (e.g., hexane/ethyl acetate/methanol/water) for racemate resolution. In contrast, N-(3,5-dinitrobenzoyl)leucine achieves higher enantioselectivity under analogous conditions due to stronger hydrophobic and π-π interactions .

N-(3,5-Dinitrobenzoyl)phenylglycine

- Application : Used as a chiral stationary phase (CSP) in HPLC.

- Mechanism : Phenylglycine’s aromatic side chain facilitates π-π stacking, while leucine’s isobutyl group provides steric bulk. Studies show that N-(3,5-dinitrobenzoyl)leucine’s separation efficiency in CCC surpasses phenylglycine-based CSPs in HPLC for certain racemates, particularly under intermediate pH conditions .

Esterified Analogues

N-(3,5-Dinitrobenzoyl)leucine Methyl Ester

- Modification : Esterification replaces the carboxylic acid with a methyl ester, increasing lipophilicity.

- Impact : In HPLC, the esterified form shows reduced retention times compared to the parent acid due to weaker ionic interactions. However, enantioselectivity remains comparable, suggesting the dinitrobenzoyl group dominates chiral recognition .

Non-Amino Acid Chiral Selectors

Uridine/Thymidine-Based CSPs

- Mechanism : Nucleosides rely on hydrogen bonding and π-stacking via sugar and base moieties.

- Comparison: N-(3,5-dinitrobenzoyl)leucine demonstrates superior enantioselectivity for non-polar racemates (e.g., ketoprofen) due to its hydrophobic isobutyl group, whereas nucleoside CSPs excel in separating polar analytes (e.g., amino alcohols) .

(±)-Ketoprofen

- Role : A model racemate in CCC studies.

- Performance : Ketoprofen’s separation requires lower enantioselectivity factors (α = 1.2–1.5) compared to N-(3,5-dinitrobenzoyl)leucine (α > 2.0 in optimized systems), highlighting the latter’s efficacy as a CS .

Research Findings and Mechanistic Insights

- Electrostatic Interactions: The 3,5-dinitrobenzoyl group’s electron-withdrawing nature enhances dipole-dipole interactions with chiral stationary phases, a feature absent in non-nitro derivatives .

- Conformational Flexibility : Monte Carlo simulations reveal that N-(3,5-dinitrobenzoyl)leucine adopts a rigid conformation under intermediate pH, optimizing enantioselective binding .

- Solvent Compatibility : Unlike proline derivatives, N-(3,5-dinitrobenzoyl)leucine performs robustly in diverse biphasic systems (e.g., hexane/ethyl acetate vs. chloroform), reducing method development time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.